molecular formula C16H16ClNOS B3019172 2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide CAS No. 14617-35-7

2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide

Cat. No.: B3019172
CAS No.: 14617-35-7
M. Wt: 305.82
InChI Key: NCCZLEPHKLKOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide is an organic compound characterized by the presence of a chlorophenylthio group and a phenylethyl group attached to an ethanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide typically involves the reaction of 4-chlorothiophenol with 2-bromo-N-(2-phenylethyl)ethanamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the bromine atom from the ethanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenylthio group, yielding simpler amides.

    Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amides.

    Substitution: Various substituted ethanamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide involves its interaction with specific molecular targets. The chlorophenylthio group can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylthio)-N-(2-phenylethyl)acetamide
  • 2-(4-Chlorophenylthio)-N-(2-phenylethyl)propionamide
  • 2-(4-Chlorophenylthio)-N-(2-phenylethyl)butanamide

Uniqueness

2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-14-6-8-15(9-7-14)20-12-16(19)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCZLEPHKLKOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.